BenchChemオンラインストアへようこそ!

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

Autotaxin Inhibition LPA Signaling Fibrosis

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide belongs to the 2,6-dihydro-4H-thieno[3,4-c]pyrazole acetamide class, a scaffold identified as a novel chemical series for autotaxin (ATX) inhibition. The compound is characterized by a 4-chlorophenyl substituent at the N2 position and a phenoxyacetamide side chain at the 3-position of the thienopyrazole core.

Molecular Formula C19H16ClN3O2S
Molecular Weight 385.87
CAS No. 361477-34-1
Cat. No. B2879179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
CAS361477-34-1
Molecular FormulaC19H16ClN3O2S
Molecular Weight385.87
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4
InChIInChI=1S/C19H16ClN3O2S/c20-13-6-8-14(9-7-13)23-19(16-11-26-12-17(16)22-23)21-18(24)10-25-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24)
InChIKeyBDCFJDPLXJZLRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide (CAS 361477-34-1): Chemical Class and Target Baseline


N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide belongs to the 2,6-dihydro-4H-thieno[3,4-c]pyrazole acetamide class, a scaffold identified as a novel chemical series for autotaxin (ATX) inhibition [1]. The compound is characterized by a 4-chlorophenyl substituent at the N2 position and a phenoxyacetamide side chain at the 3-position of the thienopyrazole core. This specific substitution pattern is relevant to the ATX/lysophosphatidic acid (LPA) signaling axis, a pathway implicated in fibroproliferative diseases and cancer [2]. The compound is commercially available from multiple suppliers for non-human research use, with a molecular weight of 385.87 g/mol and a molecular formula of C19H16ClN3O2S .

Why N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide Cannot Be Substituted by Generic In-Class Analogs


Within the thieno[3,4-c]pyrazole acetamide class, minor structural modifications lead to non-interchangeable biological outcomes. SAR studies demonstrate that the inhibitory activity of this series against autotaxin is highly sensitive to the nature of the substituent at the N2 position of the pyrazole ring [1]. For instance, replacing the 4-chlorophenyl group with a simple methyl group (as in N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide) eliminates a key aromatic halogen bond donor, which molecular docking indicates is critical for occupying the hydrophobic pocket of the ATX binding site [2]. Similarly, changing the amide side chain from phenoxyacetamide to ethoxyacetamide alters the hydrogen-bonding network and logP, potentially affecting both potency and solubility . These differences mean that generic substitution within the class can lead to a significant loss of target engagement or altered physicochemical properties, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide Against Key Analogs


Target Class Engagement: ATX Inhibitory Potency Class-Level Inference for 4-Chlorophenyl Thienopyrazoles

The target compound belongs to a series of 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amides profiled as autotaxin inhibitors. The most potent compounds in this series exhibit ATX inhibitory IC50 values in the range of 0.9–2.0 μM, with the best derivative reaching an IC50 of 0.33 μM [1]. The N2 aromatic substituent, such as the 4-chlorophenyl group in the target compound, is claimed in the patent as a preferred moiety for engaging the hydrophobic ATX binding pocket, distinguishing it from analogs with small alkyl (e.g., methyl) or unsubstituted phenyl groups which lack this specific interaction [2].

Autotaxin Inhibition LPA Signaling Fibrosis

Physicochemical Differentiation: Elevated Lipophilicity (logP) Driven by 4-Chlorophenyl Substitution

The 4-chlorophenyl group on the target compound significantly increases its lipophilicity compared to an N2-methyl analog. The target compound has a computed logP of approximately 4.1 (predicted via consensus model [1]), while N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide has a vendor-reported logP of 2.03 . This difference of approximately 2 log units implies a 100-fold higher predicted partition coefficient, which can affect membrane permeability, non-specific binding, and solubility profiles in biochemical assays.

Lipophilicity logP Drug-likeness

Structural Uniqueness: Distinct Amide Side Chain Confers Altered H-Bond Capacity Compared to Reversed Analog

The target compound features a phenoxyacetamide side chain, which presents a distinct hydrogen-bond acceptor pattern compared to the reversed 4-chlorophenoxyacetamide analog (2-(4-chlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide, CAS 392256-20-1) [1]. In the target, the ether oxygen of the phenoxy group is available for H-bond interactions at a different vector, while the chlorophenyl group is positioned on the pyrazole N2. In the reversed analog, the chlorophenyl ether is on the amide side chain, potentially altering the molecular recognition profile. Pyrazoles are also known to be more metabolically stable bioisosteres of phenol , suggesting the target's arrangement may offer an advantage in long-duration cellular assays.

Hydrogen Bonding Bioisosterism Metabolic Stability

Commercial Availability with Documented Purity Profile through Life Chemicals Channel

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide is available through the Life Chemicals HTS compound collection with a certified purity of >90% [1]. This contrasts with the ethoxy analog (N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide) available through other vendors, which does not report a comparable purity guarantee in the searchable database . The target compound's inventory system allows ordering in 1 mg and 2 mg solid formats, suitable for initial screening campaigns.

Procurement Purity HTS Libraries

Recommended Application Scenarios for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide


Autotaxin Inhibitor Hit-to-Lead and SAR Expansion Programs

This compound should be prioritized as a key intermediate for structure-activity relationship (SAR) studies targeting the autotaxin (ATX)/LPA axis. The patented 4-chlorophenyl pharmacophore [1] is central to the class's inhibitory activity (class range: 0.9–2.0 μM) [2], providing a robust starting point for systematic modification of the amide side chain to improve potency toward the reported class-leading IC50 of 0.33 μM. The compound is ideal for parallel synthesis efforts aiming to explore bioisosteric replacements while anchoring the N2 substituent.

Physicochemical Property Benchmarking and Assay Development

Given its predicted logP of ~4.1, which is significantly higher than that of N2-methyl analogs (logP ~2.03) , this compound serves as an excellent probe for evaluating the impact of lipophilicity on pharmacokinetic parameters in cellular assays. Researchers can use it to calibrate solubility protocols, determine optimal DMSO concentrations, and assess non-specific binding tendencies in high-throughput screening (HTS) formats involving the thienopyrazole class.

Differential Probing of H-Bond Networks in Enzyme Binding Pockets

The unique arrangement of the phenoxyacetamide side chain provides a distinct hydrogen-bonding topology compared to reversed ester/amide analogues [3]. This compound is specifically suited for X-ray co-crystallography or molecular docking studies aimed at mapping the precise H-bond interactions within the ATX enzyme's active site, verifying the computational models already established for this inhibitor class [2].

Procurement as a Validated Standard for Off-Target Selectivity Screens

With a documented commercial purity of >90% and availability in pre-weighed solid formats suitable for HTS [4], this compound is a practical choice for large-scale screening panels. It can be employed as a reference standard to compare selectivity profiles against closely related lipid-binding enzymes or GPCRs, where consistent purity is essential for reproducible dose-response curves.

Quote Request

Request a Quote for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.